molecular formula C37H33FN2O2 B5169181 N,N'-[[(4-fluorophenyl)methylene]bis(2,6-dimethyl-4,1-phenylene)]dibenzamide

N,N'-[[(4-fluorophenyl)methylene]bis(2,6-dimethyl-4,1-phenylene)]dibenzamide

Cat. No. B5169181
M. Wt: 556.7 g/mol
InChI Key: MOFLQFBHINWUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-[[(4-fluorophenyl)methylene]bis(2,6-dimethyl-4,1-phenylene)]dibenzamide, commonly known as FUB-AMB, is a synthetic cannabinoid that has gained popularity in the scientific research community due to its potential therapeutic applications. FUB-AMB belongs to the class of indazole-based synthetic cannabinoids and is structurally similar to other synthetic cannabinoids such as JWH-018 and AB-FUBINACA.

Mechanism of Action

FUB-AMB acts as a potent agonist of the CB1 and CB2 receptors, which are primarily found in the central nervous system and peripheral tissues, respectively. Upon binding to these receptors, FUB-AMB activates various signaling pathways that result in the modulation of neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
FUB-AMB has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, euphoria, and relaxation. It has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various medical conditions.

Advantages and Limitations for Lab Experiments

One of the key advantages of FUB-AMB as a research tool is its high potency and selectivity for the CB1 and CB2 receptors, which allows for precise modulation of these receptors in vitro and in vivo. However, the use of FUB-AMB in laboratory experiments is limited by its potential toxicity and the lack of standardized protocols for its use.

Future Directions

There are several potential future directions for research on FUB-AMB, including the development of more potent and selective synthetic cannabinoids, the investigation of its potential therapeutic applications in various medical conditions, and the elucidation of its molecular mechanism of action. Additionally, more research is needed to determine the long-term effects of FUB-AMB use and its potential for abuse and addiction.

Synthesis Methods

The synthesis of FUB-AMB involves a multi-step process that starts with the reaction of 4-fluorobenzaldehyde with 2,6-dimethylphenylhydrazine to form 4-fluoro-N-(2,6-dimethylphenyl)-1,2-dihydro-1H-indazole-3-carboxamide. This intermediate is then reacted with 4,4'-dimethoxybenzil to form the final product, N,N'-[[(4-fluorophenyl)methylene]bis(2,6-dimethyl-4,1-phenylene)]dibenzamide.

Scientific Research Applications

FUB-AMB has been extensively studied for its potential therapeutic applications in various medical conditions such as chronic pain, anxiety, and depression. It has been found to have a high affinity for the cannabinoid receptors CB1 and CB2, which are known to play a crucial role in pain modulation, mood regulation, and immune system function.

properties

IUPAC Name

N-[4-[(4-benzamido-3,5-dimethylphenyl)-(4-fluorophenyl)methyl]-2,6-dimethylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H33FN2O2/c1-23-19-30(20-24(2)34(23)39-36(41)28-11-7-5-8-12-28)33(27-15-17-32(38)18-16-27)31-21-25(3)35(26(4)22-31)40-37(42)29-13-9-6-10-14-29/h5-22,33H,1-4H3,(H,39,41)(H,40,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFLQFBHINWUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC=CC=C2)C)C(C3=CC=C(C=C3)F)C4=CC(=C(C(=C4)C)NC(=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H33FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.